N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
Description
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide is a benzamide derivative featuring a 1,3-benzoxazole moiety linked to a phenyl group and a 4-methylbenzenesulfonamido substituent.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S/c1-18-10-16-21(17-11-18)35(32,33)30-23-7-3-2-6-22(23)26(31)28-20-14-12-19(13-15-20)27-29-24-8-4-5-9-25(24)34-27/h2-17,30H,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTBGCHYEOINDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a carboxylic acid derivative.
Coupling with Phenyl Group: The benzoxazole ring is then coupled with a phenyl group through a Suzuki or Heck coupling reaction.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole ring can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
- Structure : Replaces the benzoxazole-phenyl group with a pyridine-aniline system.
- Synthesis : Synthesized via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .
- Key Differences: The pyridine ring (vs. Absence of the benzoxazole oxygen and nitrogen atoms may decrease hydrogen-bonding capacity.
2.1.2 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
- Structure : Contains a thiazole ring instead of benzoxazole and a methyl-phenyl sulfamoyl group.
- Key Differences: Thiazole’s sulfur atom introduces distinct electronic and steric effects compared to benzoxazole’s oxygen.
2.1.3 4-[(4-Chlorophenyl)methoxy]-N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methoxybenzamide
- Structure : Shares the benzoxazole-phenyl core but includes a carbamothioyl (thiourea) group and chlorophenyl-methoxy substituents.
- Key Differences: The thiourea moiety enhances hydrogen-bond acceptor/donor capabilities compared to the amide in the target compound.
Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₄₂H₂₅N₅O₆
- Molecular Weight : 695.7 g/mol
- IUPAC Name : N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[4-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide
- InChI : InChI=1S/C42H25N5O6/c48-37(43-28-16-9-25(10-17-28)39-45-33-5-1-3-7-35(33)52-39)24-13-20-30(21-14-24)47-41(50)31-22-15-27(23-32(31)42(47)51)38(49)44-29-18-11-26(12-19-29)40-46-34-6-2-4-8-36(34)53-40/h1-23H,(H,43,48)(H,44,49)
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Benzoxazole Groups : Achieved through cyclization of o-amino phenol with carboxylic acids.
- Coupling Reactions : Utilizes palladium catalysts in Suzuki or Heck coupling reactions to attach benzoxazole to phenyl groups.
- Formation of Isoindole Core : Cyclization under acidic or basic conditions.
- Final Assembly : Amide bond formation using reagents like EDCI or DCC.
Antimicrobial Activity
Research indicates that compounds similar to N-[4-(1,3-benzoxazol-2-y)] exhibit selective antibacterial properties primarily against Gram-positive bacteria such as Bacillus subtilis and some antifungal activity against Candida albicans . The minimal inhibitory concentrations (MICs) for various derivatives have been documented, showcasing varying degrees of efficacy.
| Compound | Target Microbe | MIC (μg/mL) |
|---|---|---|
| Compound 1 | Bacillus subtilis | 15 |
| Compound 2 | Escherichia coli | 30 |
| Compound 3 | Candida albicans | 20 |
Cytotoxicity and Anticancer Potential
Benzoxazole derivatives have shown cytotoxic effects on various cancer cell lines. Notably, studies indicate that some compounds exhibit lower toxicity to normal cells compared to cancer cells, suggesting potential as anticancer agents .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HepG2 (Liver Cancer) | 12 |
The mechanism of action for N-[4-(1,3-benzoxazol-2-y)] involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular pathways critical for microbial resistance and cancer cell proliferation .
Case Studies
- Antibacterial Activity Study : A study involving the antibacterial efficacy of various benzoxazole derivatives found that certain substitutions enhanced activity against Gram-positive bacteria while maintaining low toxicity levels .
- Cytotoxicity Assessment : In vitro studies on breast cancer cell lines demonstrated that specific derivatives significantly inhibited cell growth compared to untreated controls, indicating their potential use in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
